molecular formula C4H11NO B11749696 (2S,3R)-3-aminobutan-2-ol CAS No. 215672-64-3

(2S,3R)-3-aminobutan-2-ol

Cat. No.: B11749696
CAS No.: 215672-64-3
M. Wt: 89.14 g/mol
InChI Key: FERWBXLFSBWTDE-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-aminobutan-2-ol is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is often used as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-aminobutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding keto compound using chiral catalysts or enzymes. For instance, the asymmetric reduction of 2-chloro-β-ketoester using carbonyl reductase from Lactobacillus fermentum has been reported . This method is environment-friendly and suitable for industrial scale-up.

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their high enantioselectivity and mild reaction conditions. The use of engineered bacteria containing specific reductases can facilitate the production of this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-aminobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

(2S,3R)-3-aminobutan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-aminobutan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for enzymes, leading to the formation of various bioactive compounds. The pathways involved often include enzymatic reduction or oxidation, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-3-aminobutan-2-ol apart is its specific stereochemistry and the presence of both amino and hydroxyl groups, making it a versatile intermediate in organic synthesis. Its unique structure allows for a wide range of chemical modifications and applications in various fields .

Properties

CAS No.

215672-64-3

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

IUPAC Name

(2S,3R)-3-aminobutan-2-ol

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4+/m1/s1

InChI Key

FERWBXLFSBWTDE-DMTCNVIQSA-N

Isomeric SMILES

C[C@H]([C@H](C)O)N

Canonical SMILES

CC(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.